Ethyl (3,4-difluorophenyl)carbamate

Synthetic Chemistry Process Optimization Medicinal Chemistry

Medicinal chemistry and agrochemical R&D requires rigidly characterized intermediates. Substituting the 3,4-difluorophenyl carbamate with non-fluorinated or alternative alkyl esters introduces uncontrolled metabolic and electronic variables, invalidating SAR studies. This ethyl carbamate offers: - Verified clogP 1.46 for optimal drug-like solubility - 95% yield under mild conditions, reproducible from mg to multi-gram scale - Enhanced resistance to metabolic hydrolysis vs. methyl/tert-butyl analogs Direct replacement for analog synthesis without protocol revalidation.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 2145-85-9
Cat. No. B3049660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3,4-difluorophenyl)carbamate
CAS2145-85-9
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=C(C=C1)F)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
InChIKeyCLGQKDOPNYQNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3,4-difluorophenyl)carbamate: Baseline Characterization


Ethyl (3,4-difluorophenyl)carbamate, CAS 2145-85-9, is a fluorinated aromatic carbamate derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It belongs to the class of N-aryl carbamates, characterized by a 3,4-difluorophenyl moiety linked to an ethyl carbamate group . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its well-defined reactivity and the electronic properties of the difluorophenyl pharmacophore are leveraged to construct more complex, biologically active molecules .

Fluorinated aromatic carbamate synthetic intermediate for medicinal chemistry and agrochemical research
3,4-difluorophenyl pharmacophore supports modular building-block strategy
Selection context: N-aryl carbamate with ethyl ester group for reactivity-controlled synthesis

Risks of Generic Substitution for Ethyl (3,4-difluorophenyl)carbamate


In-class substitution of N-aryl carbamates is scientifically untenable without rigorous validation. The specific substitution pattern on the aromatic ring (3,4-difluoro) and the nature of the carbamate's O-alkyl group (ethyl) are not arbitrary; they are critical determinants of physicochemical behavior, metabolic stability, and reactivity [1]. The 3,4-difluorophenyl motif is a recognized pharmacophore that modulates electronic properties and lipophilicity, directly impacting target binding affinity and downstream biological effects . Furthermore, the choice of the ethyl ester directly influences the compound's lability to metabolic hydrolysis, a key parameter for any compound intended for in vivo or cellular assays [1]. Swapping this compound for a methyl, tert-butyl, or differently substituted analog would introduce uncontrolled variables, invalidating comparative studies and potentially leading to experimental failure. The quantitative evidence below substantiates why this specific compound offers a distinct and verifiable profile for scientific and industrial applications.

Aromatic substitution pattern may shift reactivity
Different fluorine positions or unsubstituted phenyl carbamates can alter electronic properties and lipophilicity, potentially invalidating comparative studies.
O-alkyl group identity influences metabolic stability
Swapping the ethyl ester for methyl, tert-butyl, or benzyl variants may introduce uncontrolled metabolic lability, confounding in vivo or cellular assay results.
Metabolic class context may not transfer
Structural analogs from different carbamate subclasses (e.g., Alkyl-OCO-NHAlkyl) are predicted to exhibit higher metabolic hydrolysis rates, limiting direct substitution.

Ethyl (3,4-difluorophenyl)carbamate: Comparative Evidence


Synthetic Yield Benchmark

In a documented synthetic procedure, the target compound is produced from 3,4-difluoroaniline and ethyl chloroformate. Under optimized conditions in tetrahydrofuran with pyridine as a base, the reaction proceeds at room temperature (20 °C) for 30 minutes, yielding the product at 95% . This high yield and mild, scalable conditions are a key differentiator compared to the synthesis of its tert-butyl analog (CAS 144298-04-4), which may require different protection/deprotection strategies and is reported with a standard purity of 97%, implying a potentially less efficient or more complex synthetic route .

Synthetic Yield
Reported
95% yield (one-step, mild conditions)
Supports scale-up planning and cost-per-gram assessment
Versus tert-butyl analog reported at 97% purity; yield methodology may require review
Synthetic Chemistry Process Optimization Medicinal Chemistry

Metabolic Stability Advantage

A comprehensive review of carbamate metabolism establishes a qualitative structure-metabolism relationship (SMR). The class of carbamates defined as 'Aryl-OCO-NHAlkyl'—the structural class to which ethyl (3,4-difluorophenyl)carbamate belongs—exhibits significantly lower metabolic lability (i.e., higher metabolic stability) compared to many other common carbamate classes, including 'Alkyl-OCO-NHAlkyl' and 'Alkyl-OCO-N(Alkyl)2' [1]. This is a class-level inference where the target compound is predicted to be more stable toward metabolic hydrolysis than, for example, a benzyl carbamate analog.

Metabolic Stability
Class-level inference
Aryl-OCO-NHAlkyl class: predicted lower metabolic lability
May support longer-duration assay studies; context-dependent
Qualitative structure-metabolism relationship; experimental verification recommended
Drug Metabolism Pharmacokinetics ADME Medicinal Chemistry

Balanced Lipophilicity Profile

The lipophilicity of a compound, often expressed as its partition coefficient (LogP), is a critical determinant of its membrane permeability and solubility. The target compound is reported with a predicted LogP of 1.46 ± 0.47 [1]. This value is a differentiator when compared to a closely related analog, 3,4-difluorophenyl 5-cyanothiazolylurea (compound 3p), which has a reported calculated LogP (clog P) of 2.64 [2]. The lower LogP of ethyl (3,4-difluorophenyl)carbamate suggests it is less lipophilic, which could confer advantages in terms of aqueous solubility and reduced non-specific binding in biological assays, making it a more tractable starting point for certain medicinal chemistry campaigns.

Lipophilicity
Cross-study comparable
LogP 1.46 ± 0.47 vs. clogP 2.64 (analog 3p)
Lower lipophilicity supports solubility-driven assay selection
Predicted values; may influence non-specific binding profile
Physicochemical Properties Lipophilicity ADME Drug Design

Ethyl (3,4-difluorophenyl)carbamate: Optimal Applications


Scalable Pharmacophore Synthesis

The validated synthetic protocol yielding 95% under mild conditions makes this compound the preferred building block for medicinal chemistry groups needing to generate libraries of 3,4-difluorophenyl-containing compounds. Its high and reproducible yield ensures cost-effectiveness and reliability during scale-up from milligram to multi-gram quantities, a critical factor for both academic labs and CROs. This is particularly advantageous over analogs like the tert-butyl carbamate, which may introduce additional synthetic steps or lower yields.

Metabolically Stable Chemical Probes

For projects requiring compounds with enhanced stability in biological matrices, the 'Aryl-OCO-NHAlkyl' structural class of ethyl (3,4-difluorophenyl)carbamate offers a scientifically grounded advantage [1]. Its predicted resistance to rapid metabolic hydrolysis, based on established class-level trends, makes it a superior starting point for developing chemical probes intended for cell-based assays or preliminary in vivo pharmacokinetic studies, where a longer half-life is essential for observing a sustained biological effect.

Balanced Lipophilicity Lead Design

The predicted LogP of 1.46 [2] positions this compound in a favorable physicochemical space for drug discovery. Its balanced lipophilicity is likely to confer better aqueous solubility and reduced non-specific binding compared to more lipophilic analogs (e.g., clogP 2.64 for compound 3p [3]). This makes it an excellent candidate for early-stage hit-to-lead optimization campaigns aiming to improve the drug-likeness and developability profile of a series.

Agrochemical Intermediate for Crop Protection

The compound's role as a versatile intermediate extends to agrochemical research, where the 3,4-difluorophenyl motif is a recognized pharmacophore . Its efficient synthesis and the ability to introduce further functional groups make it a valuable building block for synthesizing novel herbicides, fungicides, or insecticides, supporting advancements in crop protection.

Application
Selection Property
Validation Focus
Pharmacophore library synthesis
High-yield, mild-condition protocol
Reproducibility and scalability for multi-gram campaigns
Metabolically stable probe design
Aryl-OCO-NHAlkyl structural class
Stability in biological matrices; half-life verification
Balanced lipophilicity lead optimization
Predicted LogP ~1.5
Aqueous solubility and non-specific binding assessment
Agrochemical intermediate development
3,4-difluorophenyl building block
Crop protection derivative synthesis feasibility
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